7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as Ro-15-4513, is a chemical compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one acts as a selective antagonist of the benzodiazepine site on the GABA receptor. It binds to the receptor and prevents the binding of other benzodiazepines, such as diazepam. This results in a decrease in the activity of the GABA receptor, which in turn leads to a decrease in the inhibitory neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the GABA receptor, which can lead to a decrease in the inhibitory neurotransmitter activity in the brain. This can result in a number of effects, including decreased anxiety, sedation, and muscle relaxation.
Advantages and Limitations for Lab Experiments
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a number of advantages for use in lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA receptor, which makes it a useful tool for studying the GABA receptor. However, it also has some limitations. For example, it has a relatively short half-life, which can make it difficult to use in some experiments.
Future Directions
There are a number of future directions for research on 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. One area of research could focus on the development of more selective antagonists of the benzodiazepine site on the GABA receptor. Another area of research could focus on the potential clinical applications of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, particularly in the treatment of anxiety disorders and other neurological disorders. Additionally, more research could be done to better understand the mechanism of action of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its effects on the brain.
Synthesis Methods
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be synthesized using a variety of methods, including the reaction of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with various reagents. One of the most commonly used methods involves the reaction of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with sodium hydroxide and dimethyl sulfate in ethanol.
Scientific Research Applications
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a useful tool for studying the GABA receptor, which is an important neurotransmitter receptor in the brain. 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been used to study the binding affinity, selectivity, and functional properties of the GABA receptor.
properties
IUPAC Name |
7-bromo-5-(4-methylphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-2-4-11(5-3-10)16-13-8-12(17)6-7-14(13)19-15(20)9-18-16/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRLJHLTJKYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCC(=O)NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Bromo-5-p-tolyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.